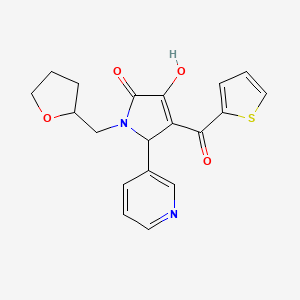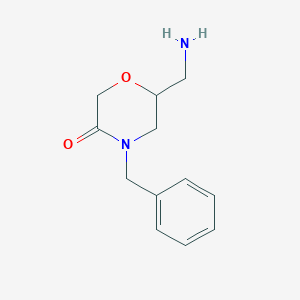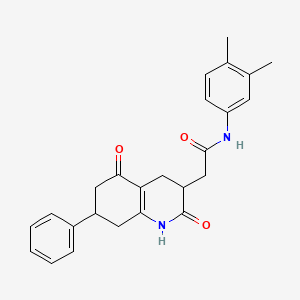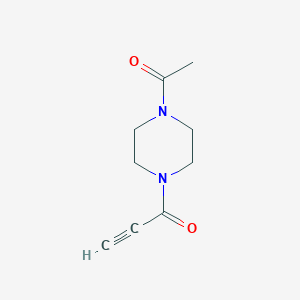![molecular formula C17H16N2O B14940636 1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940636.png)
1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives.
Métodos De Preparación
The synthesis of 1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE typically involves a multi-step process. One common method includes the cyclization of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone with appropriate reagents to form the pyrrolopyrazine core Industrial production methods often employ metal-free reactions and one-pot cascade processes to enhance efficiency and yield .
Análisis De Reacciones Químicas
1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the butynone moiety.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or rhodium complexes, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include various substituted pyrrolopyrazine derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in the regulation of various cellular processes . This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in the desired therapeutic effects, such as the inhibition of tumor growth .
Comparación Con Compuestos Similares
1-[1-PHENYL-3,4-DIHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]-2-BUTYN-1-ONE is unique compared to other pyrrolopyrazine derivatives due to its specific structural features and biological activities. Similar compounds include:
1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine: Known for its antimicrobial properties.
1,5-Diaryl-1,10b-dihydropyrrolo[1,2-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]ethanones: Exhibits antitumor and antiviral activities.
2,3-Dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones: Studied for their cytotoxic effects against various cancer cell lines.
These compounds share a similar pyrrolopyrazine core but differ in their substituents and specific biological activities, highlighting the versatility and potential of this class of compounds .
Propiedades
Fórmula molecular |
C17H16N2O |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)but-2-yn-1-one |
InChI |
InChI=1S/C17H16N2O/c1-2-7-16(20)19-13-12-18-11-6-10-15(18)17(19)14-8-4-3-5-9-14/h3-6,8-11,17H,12-13H2,1H3 |
Clave InChI |
RZNPRWNIOBSNFB-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(=O)N1CCN2C=CC=C2C1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B14940569.png)
![N-(5-chloro-2-methoxyphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B14940573.png)
![4-amino-7-(4-chlorophenyl)-1-(4-methoxyphenyl)-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14940577.png)
![1-(1-Phenyl-3,4-dihydro-1H-pyrido[3,4-b]indol-2(9H)-yl)ethanone](/img/structure/B14940584.png)
![4,7-bis(4-methoxyphenyl)-1-methyl-7,7a-dihydro-1H-imidazo[4,5-b]pyridine-2,5(4H,6H)-dione](/img/structure/B14940592.png)
![N-(4-amino-6-{[4-(3-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine](/img/structure/B14940599.png)
![3-[9-(4-fluorophenyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaen-4-yl]-N,N-dimethylpropan-1-amine](/img/structure/B14940601.png)
![(R)(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol](/img/structure/B14940617.png)


![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14940644.png)

